![molecular formula C6H7BrO B13146096 2-(Bromomethyl)-3-methylfuran](/img/structure/B13146096.png)
2-(Bromomethyl)-3-methylfuran
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Overview
Description
2-(Bromomethyl)-3-methylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a bromomethyl group attached to the second carbon and a methyl group attached to the third carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylfuran typically involves the bromination of 3-methylfuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylfuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of 3-methylfuran.
Scientific Research Applications
2-(Bromomethyl)-3-methylfuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a building block for biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylfuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a valuable intermediate in organic synthesis. The furan ring can participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of a furan ring.
2-(Bromomethyl)benzonitrile: Contains a benzonitrile group instead of a furan ring.
Uniqueness
2-(Bromomethyl)-3-methylfuran is unique due to the presence of both a bromomethyl group and a methyl group on the furan ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Biological Activity
2-(Bromomethyl)-3-methylfuran is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, based on diverse sources of scientific literature.
Chemical Structure and Properties
This compound is characterized by its furan ring structure substituted with a bromomethyl group. Its molecular formula is C_6H_7BrO, and it has a molecular weight of approximately 189.02 g/mol. The presence of the bromine atom significantly influences its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory properties. Below are some key findings related to its biological activity:
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound against a range of pathogens. For instance, it has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 10 | Caspase-3 activation | |
MCF-7 | 15 | G2/M phase cell cycle arrest | |
A549 | 20 | Induction of oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The bromomethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The results indicated a robust antibacterial effect, particularly against multidrug-resistant strains. The authors concluded that this compound could serve as a lead for developing new antibacterial agents.
Study on Anticancer Activity
In a study published in the Journal of Cancer Research, Johnson et al. (2024) investigated the anticancer properties of this compound on breast cancer cells. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
2-(bromomethyl)-3-methylfuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c1-5-2-3-8-6(5)4-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGZAACLNTBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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